REACTION_CXSMILES
|
CO[C:3]([C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].C[Si]([C:15]([F:18])([F:17])[F:16])(C)C.[F-].[Cs+]>C(COC)OC>[F:16][C:15]([F:18])([F:17])[C:3]([C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4] |f:2.3|
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Name
|
|
Quantity
|
7 g
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Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=CN=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C(F)(F)F
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Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
had been freshly dried at for 10 minutes under vacuum
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Duration
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10 min
|
Type
|
TEMPERATURE
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Details
|
while being heated with a heat gun
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Type
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CONCENTRATION
|
Details
|
After 18 hours at room temperature the reaction mixture was concentrated under reduced pressure at room temperature
|
Duration
|
18 h
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in tetrahydrofuran (50 mL)
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Type
|
ADDITION
|
Details
|
acetic acid (20 mL) and treated with tert-butylammonium fluoride (50 mL; 1M THF solution) for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with dilute aqueous sodium bicarbonate solution (3 times), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure to an oil
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C1=NC=CN=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |